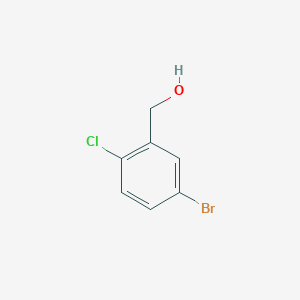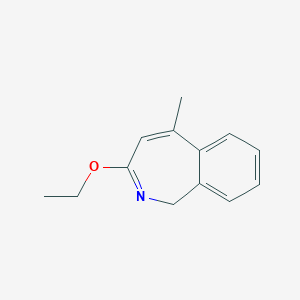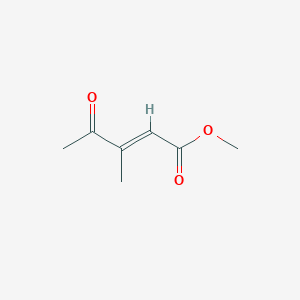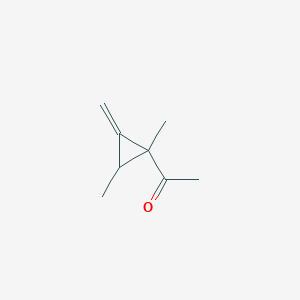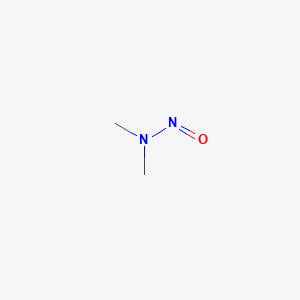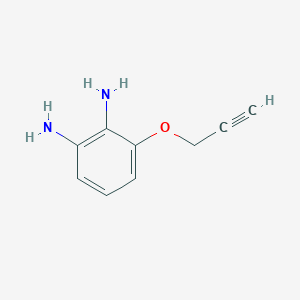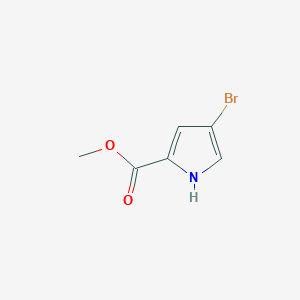![molecular formula C24H32N4O2 B125781 4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione CAS No. 142336-22-9](/img/structure/B125781.png)
4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione, commonly known as QBDP or QNBP, is a chemical compound that has been extensively studied for its potential use in scientific research. QBDP is a piperidine derivative that has shown promising results in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of QBDP involves its interaction with several receptors in the brain. It has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. QBDP has also been found to act as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. The interaction of QBDP with these receptors has been studied extensively, and it has been found to have a complex mechanism of action.
生化和生理效应
QBDP has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve mood and motivation. QBDP has also been found to decrease the release of serotonin in the brain, which can reduce anxiety and improve cognition. QBDP has been studied extensively in animal models, and it has been found to have a dose-dependent effect on behavior and physiology.
实验室实验的优点和局限性
QBDP has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and interact with receptors in the brain. It has a high affinity for several receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. QBDP has also been found to have a low toxicity profile, which makes it a safe compound for use in lab experiments.
However, QBDP also has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. QBDP also has a complex mechanism of action, which can make it difficult to interpret the results of experiments. Finally, QBDP is a synthetic compound, which can make it difficult to extrapolate the results of experiments to humans.
未来方向
There are several future directions for research on QBDP. One direction is to study its potential use in the treatment of depression, anxiety, and addiction. QBDP has shown promising results in animal models, and further research is needed to determine its potential efficacy in humans. Another direction is to study its mechanism of action in more detail. QBDP has a complex mechanism of action, and further research is needed to fully understand how it interacts with receptors in the brain. Finally, future research should focus on developing more potent and selective derivatives of QBDP, which can be used as tools for studying the role of specific receptors in the brain.
合成方法
The synthesis of QBDP involves several steps, including the reaction of 4-quinolin-2-ylpiperazine with 4-bromo-1-butene, followed by the reaction of the resulting product with 4,4-dimethyl-2,6-piperidinedione. The final product is obtained after purification through column chromatography. The synthesis of QBDP has been reported in several research papers, and the procedure has been optimized to achieve high yields and purity.
科学研究应用
QBDP has been extensively studied for its potential use in scientific research. It has shown promising results in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. QBDP has been found to have an affinity for several receptors, including dopamine, serotonin, and adrenergic receptors. It has been used to study the role of these receptors in various physiological and pathological conditions, such as depression, anxiety, and addiction.
属性
CAS 编号 |
142336-22-9 |
|---|---|
产品名称 |
4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione |
分子式 |
C24H32N4O2 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
4,4-dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione |
InChI |
InChI=1S/C24H32N4O2/c1-24(2)17-22(29)28(23(30)18-24)12-6-5-11-26-13-15-27(16-14-26)21-10-9-19-7-3-4-8-20(19)25-21/h3-4,7-10H,5-6,11-18H2,1-2H3 |
InChI 键 |
BMDBAQIDESDSEP-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC4=CC=CC=C4C=C3)C |
规范 SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC4=CC=CC=C4C=C3)C |
同义词 |
4,4-dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6- dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)
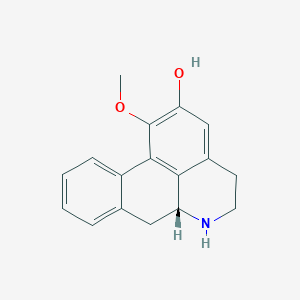
![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)
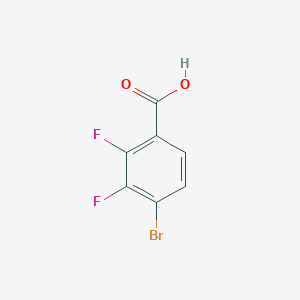
![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
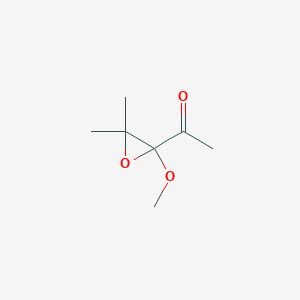
![4H-Benzo[def]carbazole](/img/structure/B125713.png)
